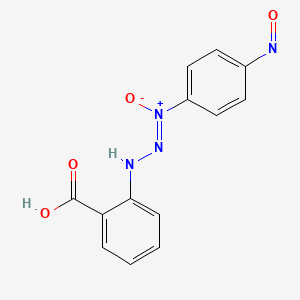
3-Hydroxy-1-(o-carboxyphenyl)-3-(p-nitroso-phenyl)triazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazene group linked to a benzoic acid moiety, with a hydroxy and nitroso group attached to the phenyl ring. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid typically involves the reaction of 4-nitrosophenylhydrazine with benzoic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the triazene linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with careful control of reaction parameters to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The triazene linkage allows for nucleophilic substitution reactions, where the triazene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield benzoquinones, while reduction of the nitroso group results in aniline derivatives.
Applications De Recherche Scientifique
2-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and nitroso groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The triazene linkage can undergo cleavage, releasing active intermediates that exert biological effects. These interactions can lead to the inhibition of enzyme activity, induction of apoptosis in cancer cells, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1E)-3-Hydroxy-3-(2-nitrosophenyl)triaz-1-en-1-yl]benzoic acid: Similar structure with the nitroso group in a different position.
4-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid: Similar structure with the triazene group attached to a different position on the benzoic acid moiety.
Uniqueness
2-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The position of the nitroso group and the triazene linkage play a crucial role in its interactions and applications, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of 2-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H10N4O4 |
|---|---|
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrosophenyl)-oxidoazanium |
InChI |
InChI=1S/C13H10N4O4/c18-13(19)11-3-1-2-4-12(11)14-16-17(21)10-7-5-9(15-20)6-8-10/h1-8,14H,(H,18,19)/b17-16- |
Clé InChI |
QPOCSTSQVARGBY-MSUUIHNZSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)O)N/N=[N+](/C2=CC=C(C=C2)N=O)\[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NN=[N+](C2=CC=C(C=C2)N=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



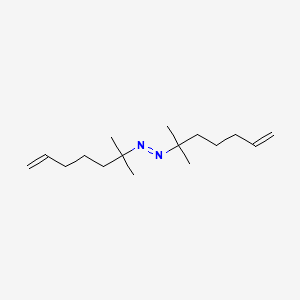
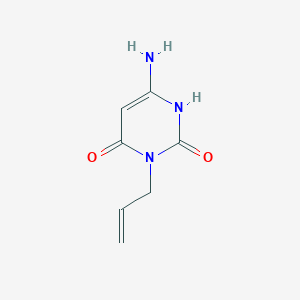
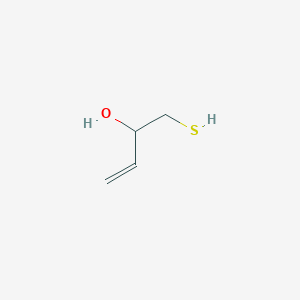
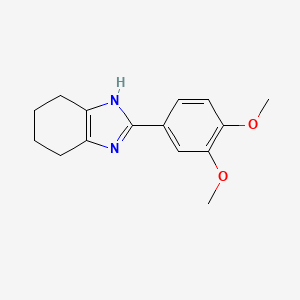

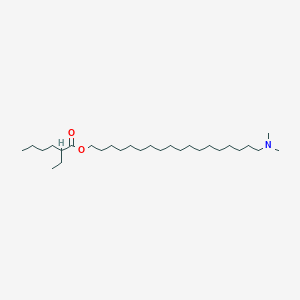
![1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14283435.png)
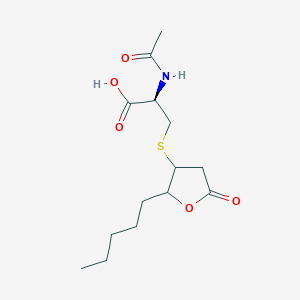
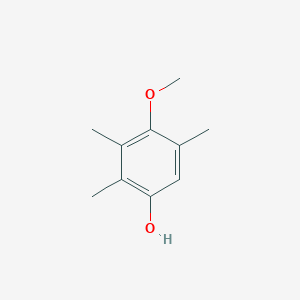
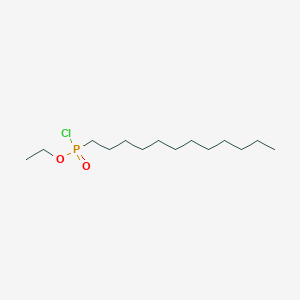
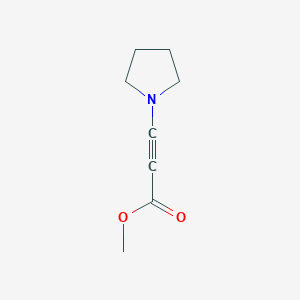
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
